4-Chloro(carboxy-~13~C)benzoic acid

Isotope Dilution Mass Spectrometry Stable Isotope Labeling Analytical Method Validation

Quantitative LC-MS/MS methods require an internal standard that exactly co-elutes with the analyte. Deuterated analogs exhibit chromatographic isotope effects that compromise matrix-effect correction. 4-Chloro(carboxy-~13~C)benzoic acid provides a pure M+1 mass shift with 99 atom % 13C, ensuring identical retention time and ionization efficiency. • 99 atom % 13C isotopic purity eliminates interfering isotopic distributions. • Carboxyl-13C labeling avoids deuterium-induced retention time shifts. • Validated for ng/L-level environmental monitoring and toxicokinetic studies per FDA/EMA guidance. Supplied as a solid; custom packaging available. Immediate shipping for R&D and regulated bioanalysis.

Molecular Formula C7H5ClO2
Molecular Weight 157.557
CAS No. 138534-66-4
Cat. No. B590714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro(carboxy-~13~C)benzoic acid
CAS138534-66-4
Molecular FormulaC7H5ClO2
Molecular Weight157.557
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)Cl
InChIInChI=1S/C7H5ClO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i7+1
InChIKeyXRHGYUZYPHTUJZ-CDYZYAPPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro(carboxy-~13~C)benzoic acid for Quantitative MS


4-Chloro(carboxy-~13~C)benzoic acid (CAS 138534-66-4) is a stable, isotopically labeled analog of 4-chlorobenzoic acid, featuring a single 13C atom incorporated specifically at the carboxyl carbon position . With a molecular formula of ClC6H413CO2H and a molecular weight of 157.56 g/mol (M+1 mass shift), it is supplied as a solid with a certified isotopic purity of 99 atom % 13C . Its physicochemical properties, including a melting point of 239-241 °C, mirror those of its unlabeled parent compound (CAS 74-11-3), ensuring identical behavior in sample preparation and chromatographic separation [1]. This compound is primarily designed for use as an internal standard in isotope dilution mass spectrometry (IDMS), enabling precise, matrix-effect-corrected quantification of 4-chlorobenzoic acid in complex biological and environmental matrices [2].

Isotope dilution mass spectrometry (IDMS) internal standard
Matrix-effect-corrected quantification in complex matrices
Co-elution mimicry with unlabeled 4-chlorobenzoic acid

Advantages of Carboxy-13C Labeling for 4-Chlorobenzoic Acid


In quantitative LC-MS/MS workflows, the simple substitution of one stable-isotope labeled internal standard for another is scientifically invalid. The core principle of isotope dilution mass spectrometry relies on the standard's ability to precisely co-elute with and mimic the analyte's ionization efficiency to compensate for matrix effects [1]. While a deuterium-labeled analog, such as 4-Chlorobenzoic acid-d4, may seem equivalent, deuterium labeling at the ring protons can cause a chromatographic isotope effect, leading to a different retention time than the unlabeled analyte and compromising the accuracy of matrix-effect correction [2]. Similarly, a 13C6-phenyl-labeled analog (M+6) provides isotopic purity of only 98% , which can introduce a more complex isotopic distribution and potential interference. In contrast, the carboxy-13C labeling on this specific compound offers a consistent M+1 shift with 99% isotopic purity, ensuring the closest possible chemical and physical mimicry to the native analyte for the highest analytical fidelity.

Target
4-Chloro(carboxy-~13~C)benzoic acid (M+1, 99% 13C)
Deuterated analog
Identical co-elution expected
4-Chlorobenzoic acid-d4: Deuterium isotope effect may cause retention time shift and differential matrix suppression
Ring-13C6 analog
99% isotopic enrichment; clean M+1 shift
Phenyl-13C6 analog: Lower isotopic purity (98%) and larger +6 Da mass shift may introduce spectral complexity

4-Chloro(carboxy-~13~C)benzoic acid vs. Alternatives


Isotopic Purity Advantage

The isotopic purity of an internal standard is the single most important determinant of assay accuracy, directly limiting the lower limit of quantification (LLOQ) and precision. 4-Chloro(carboxy-~13~C)benzoic acid offers a certified isotopic purity of 99 atom % 13C . This is a direct and quantifiable advantage over the widely available deuterated alternative, 4-Chlorobenzoic acid-d4, which has a specified isotopic enrichment of only 98 atom % D . The higher enrichment of the 13C standard minimizes the presence of unlabeled material in the internal standard, reducing background signal and improving the signal-to-noise ratio at trace analyte concentrations.

Isotopic Purity
Certificate of Analysis
99 atom % 13C vs. 98 atom % D
Higher enrichment reduces unlabeled background signal
Absolute impurity roughly halved (1% vs 2%); LLOQ benefit for trace analysis
Isotope Dilution Mass Spectrometry Stable Isotope Labeling Analytical Method Validation

Unique M+1 Mass Shift

The choice of mass shift is crucial for avoiding spectral overlap and ensuring clean quantifier ion selection. 4-Chloro(carboxy-~13~C)benzoic acid introduces a clean +1 Da mass increase over the unlabeled analyte (monoisotopic mass 157.001 Da vs. 156.001 Da) . This minimal shift ensures sufficient separation from the analyte's monoisotopic peak while avoiding overlap with the natural abundance M+2 isotope cluster (primarily from 37Cl), which can be a significant problem for chlorine-containing compounds. In contrast, the 2H4-labeled analog generates a +4 Da mass shift (160.59 Da) , and the phenyl-13C6 analog generates a +6 Da shift (163.57 Da) , which, while adequately separated, involve a larger mass difference that may not perfectly mimic the analyte's ionization in all ion sources.

Mass Shift Design
Cross-study comparable
M+1 (carboxy-13C) vs. M+4 (d4) vs. M+6 (phenyl-13C6)
Minimal mass shift avoids overlap with 37Cl isotope cluster
M+2 peak from natural chlorine can interfere with impure M+1 signal
Mass Spectrometry Spectral Deconvolution Internal Standard Selection

13C Avoids Chromatographic Isotope Shift

A key failure mode for deuterated internal standards is a chromatographic isotope effect, where the replacement of hydrogen with deuterium can lead to a slight but significant shift in retention time compared to the non-labeled analyte, resulting in differential matrix suppression or enhancement [1]. The use of 13C in the carboxyl group of 4-Chloro(carboxy-~13~C)benzoic acid avoids this problem entirely, as 13C/12C substitution has a negligible effect on intermolecular interactions during reversed-phase chromatography. The melting point of this compound (239-241 °C) is identical to the unlabeled analyte (lit. 238-241 °C), confirming its near-perfect chemical mimicry . In contrast, the physicochemical property change induced by four deuterium atoms can subtly alter lipophilicity and pKa, leading to a retention time shift that compromises co-elution.

Co-elution Fidelity
Class-level inference
Retention shift ~0 s vs. 0.05–0.15 s (deuterated)
13C substitution avoids isotope-effect shift; supports consistent matrix correction
Physicochemical mimicry confirmed by matching melting points
LC-MS/MS Method Robustness Matrix Effect Correction

4-Chloro(carboxy-~13~C)benzoic acid Applications


Quantification in Environmental Water

Regulatory monitoring programs require the quantification of 4-chlorobenzoic acid, a common degradation product of pesticides and PCBs, in surface and groundwater. 4-Chloro(carboxy-~13~C)benzoic acid is the ideal internal standard for these LC-MS/MS methods. Its confirmed 99% isotopic purity and M+1 mass shift allow for precise quantification at the ng/L level by fully correcting for matrix-induced ion suppression, a well-documented challenge in environmental analysis. The use of a 13C-labeled standard over a deuterated one eliminates the risk of a chromatographic isotope effect that can lead to inaccurate data in complex dissolved organic matter matrices [1].

Biodegradation Studies of Halogenated Aromatics

For researchers investigating the microbial degradation pathway of 4-chlorobenzoic acid, the position-specific labeling is invaluable. By using 4-Chloro(carboxy-~13~C)benzoic acid, scientists can directly trace the metabolic fate of the carboxyl carbon into 13CO2 or intermediate metabolites using LC-IRMS or GC-IRMS, providing a definitive mechanistic proof of dehalogenation versus decarboxylation pathways. This specific application is described in methodologies investigating transformation pathways of halogenated benzoates by organisms such as *Thauera chlorobenzoica* [2].

Toxicokinetic & ADME Studies

During preclinical drug development, 4-chlorobenzoic acid may appear as a primary metabolite of certain drug candidates. To generate robust pharmacokinetic profiles for regulatory submission, toxicokinetic studies require the quantification of this metabolite in plasma and tissues. 4-Chloro(carboxy-~13~C)benzoic acid serves as a definitive internal standard. Its identical chemical behavior to the analyte ensures consistent extraction recovery and ionization efficiency, satisfying the FDA's bioanalytical method validation guidelines for the use of stable isotope labeled internal standards to achieve the required precision and accuracy .

Application
Selection Property
Validation Focus
Environmental water quantification
99% 13C purity, M+1 mass shift
Matrix-effect correction at ng/L level
Biodegradation pathway tracing
Position-specific carboxyl-13C label
Metabolite tracing via LC-IRMS/GC-IRMS
Preclinical toxicokinetic profiling
Co-elution and ionization mimicry
Bioanalytical validation review (accuracy/precision)
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